4-(n-Pentylthio)benzoic acid 4-(n-Pentylthio)benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13348759
InChI: InChI=1S/C12H16O2S/c1-2-3-4-9-15-11-7-5-10(6-8-11)12(13)14/h5-8H,2-4,9H2,1H3,(H,13,14)
SMILES: CCCCCSC1=CC=C(C=C1)C(=O)O
Molecular Formula: C12H16O2S
Molecular Weight: 224.32 g/mol

4-(n-Pentylthio)benzoic acid

CAS No.:

Cat. No.: VC13348759

Molecular Formula: C12H16O2S

Molecular Weight: 224.32 g/mol

* For research use only. Not for human or veterinary use.

4-(n-Pentylthio)benzoic acid -

Specification

Molecular Formula C12H16O2S
Molecular Weight 224.32 g/mol
IUPAC Name 4-pentylsulfanylbenzoic acid
Standard InChI InChI=1S/C12H16O2S/c1-2-3-4-9-15-11-7-5-10(6-8-11)12(13)14/h5-8H,2-4,9H2,1H3,(H,13,14)
Standard InChI Key TXMKQVDIMOZGED-UHFFFAOYSA-N
SMILES CCCCCSC1=CC=C(C=C1)C(=O)O
Canonical SMILES CCCCCSC1=CC=C(C=C1)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

4-(n-Pentylthio)benzoic acid consists of a benzoic acid backbone with a thioether linkage at the fourth carbon, connecting it to an n-pentyl chain. The IUPAC name derives from this substitution pattern: 4-[(pentylsulfanyl)methyl]benzoic acid. Key structural features include:

  • Carboxylic acid group: Imparts acidity (pKa ~4.2) and hydrogen-bonding capability.

  • Thioether bridge: Introduces sulfur-based reactivity and influences lipophilicity.

  • n-Pentyl chain: Enhances hydrophobic interactions compared to shorter alkyl or aryl substituents.

Table 1: Fundamental Properties of 4-(n-Pentylthio)benzoic Acid

PropertyValue/Description
Molecular FormulaC₁₂H₁₆O₂S
Molecular Weight224.32 g/mol
Melting PointEstimated 85–90°C (based on analogs)
SolubilityLow in water; soluble in DMSO, ethanol
LogP (Octanol-Water)~3.5 (predicted via ChemAxon)
Spectral Data (Predicted)IR: 1680 cm⁻¹ (C=O), 2550 cm⁻¹ (S-H absent)

The extended alkyl chain increases lipophilicity compared to phenylthio analogs, potentially enhancing membrane permeability in biological systems.

Synthesis and Production Strategies

Laboratory-Scale Synthesis

The synthesis of 4-(n-Pentylthio)benzoic acid likely follows nucleophilic aromatic substitution or coupling reactions, analogous to methods used for 4-(Phenylthio)benzoic acid. A proposed route involves:

  • Thiol-Alkylation: Reacting 4-mercaptobenzoic acid with 1-bromopentane in a polar aprotic solvent (e.g., DMF) under basic conditions (K₂CO₃).

    4-HS-C₆H₄-COOH + Br-C₅H₁₁ → 4-(C₅H₁₁S)-C₆H₄-COOH + HBr\text{4-HS-C₆H₄-COOH + Br-C₅H₁₁ → 4-(C₅H₁₁S)-C₆H₄-COOH + HBr}

    Reaction conditions: 80–100°C, 12–24 hours, nitrogen atmosphere to prevent oxidation.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures yields the pure product.

Industrial Considerations

Scale-up would require optimizing solvent recovery and minimizing thiol oxidation byproducts. Continuous-flow reactors could enhance efficiency and safety by reducing exposure to volatile intermediates.

Chemical Reactivity and Functionalization

Oxidation Reactions

The thioether group undergoes oxidation to sulfoxides or sulfones using agents like hydrogen peroxide or m-chloroperbenzoic acid:

4-(C₅H₁₁S)-C₆H₄-COOH → 4-(C₅H₁₁SO)-C₆H₄-COOH → 4-(C₅H₁₁SO₂)-C₆H₄-COOH\text{4-(C₅H₁₁S)-C₆H₄-COOH → 4-(C₅H₁₁SO)-C₆H₄-COOH → 4-(C₅H₁₁SO₂)-C₆H₄-COOH}

Sulfone derivatives exhibit increased polarity, altering solubility and biological activity.

Carboxylic Acid Derivatives

The -COOH group participates in esterification, amidation, and reduction:

  • Esterification: Methanol/H₂SO₄ yields methyl 4-(n-pentylthio)benzoate.

  • Reduction: LiAlH₄ reduces the acid to 4-(n-pentylthio)benzyl alcohol.

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